Membrane-Environment Antioxidant Potency: 4- to 6-Fold Superiority Over Carnosic Acid and Rosmarinic Acid
In a phospholipid membrane-free antioxidant assay (DPPH radical scavenging), carnosol, carnosic acid, and rosmarinic acid exhibit similar antioxidant activities. However, in a membrane-based lipid peroxidation assay using phospholipid model membranes, carnosol behaves as an extremely potent antioxidant, demonstrating 4- to 6-fold stronger activity than carnosic acid and rosmarinic acid [1]. This differential behavior correlates with carnosol's unique ability to strongly enhance lipid order at the hydrophobic core of the membrane and decrease water mobility at the polar head group region, as measured by Laurdan fluorescence spectroscopy [2]. In contrast, carnosic acid decreases membrane fluidity at deeper bilayer regions but lacks the comprehensive bilayer-spanning effects of carnosol [3].
| Evidence Dimension | Antioxidant potency in membrane-based lipid peroxidation assay |
|---|---|
| Target Compound Data | 4-6 fold stronger antioxidant activity than comparators |
| Comparator Or Baseline | Carnosic acid and rosmarinic acid (baseline activity = 1×) |
| Quantified Difference | Carnosol = 4-6× vs. carnosic acid/rosmarinic acid = 1× |
| Conditions | Phospholipid model membrane lipid peroxidation assay; Laurdan fluorescence spectroscopy for membrane order quantification |
Why This Matters
For studies involving cellular membranes, liposomal drug delivery, or membrane-associated oxidative damage, substituting carnosic acid for carnosol will underestimate antioxidant protection by 4-6 fold.
- [1] Pérez-Fons L, et al. Relationship between the antioxidant capacity and effect of rosemary polyphenols on membrane phospholipid order. J Agric Food Chem. 2010;58(1):161-171. DOI: 10.1021/jf9026487 View Source
- [2] Pérez-Fons L, et al. Relationship between the antioxidant capacity and effect of rosemary polyphenols on membrane phospholipid order. J Agric Food Chem. 2010;58(1):161-171. DOI: 10.1021/jf9026487 View Source
- [3] Pérez-Fons L, et al. Relationship between the antioxidant capacity and effect of rosemary polyphenols on membrane phospholipid order. J Agric Food Chem. 2010;58(1):161-171. DOI: 10.1021/jf9026487 View Source
